molecular formula C16H22N2O3 B2816142 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034566-10-2

1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2816142
M. Wt: 290.363
InChI Key: NIJWUMKCCXEOHO-UHFFFAOYSA-N
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Description

1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as THPPU, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. THPPU is a urea derivative that has been synthesized through a multi-step process involving the reaction of several different compounds.

Scientific Research Applications

Molecular Rearrangements and Synthetic Pathways

  • Molecular Rearrangement to New Derivatives : A study by Klásek, Lyčka, and Holčapek (2007) highlights the molecular rearrangement of certain ureas and diones to produce new indole and imidazolinone derivatives. This rearrangement process underscores the compound's potential as a precursor in the synthesis of complex molecules with diverse biological activities (Klásek, Lyčka, & Holčapek, 2007).

Chemical Transformations under Specific Conditions

  • Modified Biginelli Reaction : Strashilina, Mazhukina, and Fedotova (2018) explored the modified Biginelli reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, showing the compound's utility in generating diverse (pyrano)chromenones under varied conditions. This work demonstrates the versatility of the core structure in facilitating complex chemical transformations (Strashilina, Mazhukina, & Fedotova, 2018).

Advanced Material Applications

  • Rheology and Gelation Tuning : Lloyd and Steed (2011) described how 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels with varying rheological properties depending on the anion identity. This finding illustrates the potential of using such compounds in designing materials with tailored physical properties for various applications (Lloyd & Steed, 2011).

properties

IUPAC Name

1-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(18-14-5-7-21-8-6-14)17-11-16(20)9-12-3-1-2-4-13(12)10-16/h1-4,14,20H,5-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWUMKCCXEOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

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